molecular formula C25H27N5O4 B14607912 Ala-Trp-Trp CAS No. 59005-79-7

Ala-Trp-Trp

Cat. No.: B14607912
CAS No.: 59005-79-7
M. Wt: 461.5 g/mol
InChI Key: CKIBTNMWVMKAHB-RWGOJESNSA-N
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Description

Ala-Trp-Trp is a synthetic tripeptide composed of alanine and two tryptophan residues. Tryptophan is an amino acid with unique physicochemical properties due to its large indole side chain, which often plays a role in protein stability and interactions. Peptides containing tryptophan are of significant interest in biochemical research for studying protein-protein interactions, peptide stability, and molecular recognition processes. Researchers utilize this compound exclusively in laboratory settings for in vitro studies. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59005-79-7

Molecular Formula

C25H27N5O4

Molecular Weight

461.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C25H27N5O4/c1-14(26)23(31)29-21(10-15-12-27-19-8-4-2-6-17(15)19)24(32)30-22(25(33)34)11-16-13-28-20-9-5-3-7-18(16)20/h2-9,12-14,21-22,27-28H,10-11,26H2,1H3,(H,29,31)(H,30,32)(H,33,34)/t14-,21-,22-/m0/s1

InChI Key

CKIBTNMWVMKAHB-RWGOJESNSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N

Origin of Product

United States

Synthetic Strategies for Ala Trp Trp and Analogous Tryptophan Containing Peptides

Solid-Phase Peptide Synthesis Approaches for Tripeptides

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. nih.gov This method simplifies the purification process as excess reagents and byproducts are washed away after each coupling and deprotection step. nih.gov For a tripeptide like Ala-Trp-Trp, SPPS offers a rapid and automatable route.

Fmoc/tBu and Boc/Bzl Strategies for this compound Construction

Two main orthogonal protection strategies dominate SPPS: Fmoc/tBu and Boc/Bzl. wikipedia.orgresearchgate.net

The Fmoc/tBu strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (tBu) based groups for permanent side-chain protection. wikipedia.orgresearchgate.net The Fmoc group is typically removed with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.org This approach is favored for its mild deprotection conditions, which are compatible with a wide range of modified amino acids. nih.gov For the synthesis of this compound, Fmoc-Trp(Boc)-OH is often used, where the indole (B1671886) nitrogen is protected with a Boc group to prevent side reactions during peptide assembly and cleavage. sigmaaldrich.com The final cleavage from the resin and removal of side-chain protecting groups is accomplished with a strong acid, commonly trifluoroacetic acid (TFA). researchgate.net

The Boc/Bzl strategy utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl (B1604629) (Bzl) based groups for side-chain protection. wikipedia.org The Boc group is removed with a milder acid, such as TFA, at each cycle. wikipedia.org A significant challenge with this method is that the repeated acid treatments can lead to the gradual loss of side-chain protecting groups and the peptide from the resin. nih.gov The final cleavage requires a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). wikipedia.org During Boc deprotection, the formation of tert-butyl cations can lead to unwanted alkylation of the tryptophan indole ring. peptide.com To mitigate this, scavengers are essential in the cleavage cocktail. peptide.com While less common now, the Boc/Bzl approach can be advantageous in reducing peptide aggregation during the synthesis of long or difficult sequences. wikipedia.org

StrategyNα-ProtectionSide-Chain ProtectionDeprotection (Nα)Final CleavageKey Considerations for Tryptophan
Fmoc/tBu Fmoc (Base-labile)tBu-based (Acid-labile)Piperidine in DMFTFAUse of Fmoc-Trp(Boc)-OH is recommended to prevent side reactions. sigmaaldrich.com
Boc/Bzl Boc (Acid-labile)Bzl-based (HF-labile)TFAAnhydrous HFProne to indole alkylation by carbocations; requires scavengers. wikipedia.orgpeptide.com

Optimization of Coupling and Deprotection Protocols for Tryptophan-Rich Sequences

Synthesizing tryptophan-rich peptides like this compound requires careful optimization to prevent side reactions and ensure high coupling efficiency.

Coupling: The choice of coupling reagent is critical. Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are effective but can have side reactions. bachem.com Modern coupling reagents, such as phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU), offer higher efficiency and lower rates of racemization. bachem.combiorxiv.org For tryptophan-containing peptides, it is crucial to avoid conditions that lead to oxidation or modification of the indole ring. The concentration of amino acid solutions can also impact the success of the synthesis, with higher concentrations sometimes leading to improved purity for longer peptides. biotage.com

Deprotection and Cleavage: During the final TFA cleavage in Fmoc-SPPS, reactive species can be generated that modify the electron-rich indole side chain of tryptophan. nih.gov This can be minimized by using a "cleavage cocktail" containing scavengers. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). nih.gov However, prolonged exposure to EDT can lead to the modification of tryptophan residues. sigmaaldrich.com The use of Fmoc-Trp(Boc)-OH is strongly recommended as it protects the indole nitrogen from side reactions like sulfonation, which can occur from byproducts of arginine protecting group cleavage. sigmaaldrich.com

Recent studies have explored the use of unprotected tryptophan in SPPS, particularly with optimized coupling reagents like Oxyma Pure/TBEC in greener solvents, which could simplify the synthesis process. rsc.org

Impact of Chirality (L- and D-amino acids) on Synthesis Yield and Purity

The incorporation of D-amino acids can significantly influence the synthesis process and the properties of the final peptide. While standard analytical methods like HPLC may not distinguish between enantiomers, the presence of even small amounts of the wrong enantiomer can affect the peptide's biological activity and structural integrity. sigmaaldrich.com

The synthesis of peptides containing D-amino acids, such as Tyr-D-Trp-Ala-Trp-D-Phe, has been successfully carried out using Fmoc-SPPS. journals.co.za The use of D-amino acids does not inherently reduce the yield or purity if high-quality, enantiomerically pure starting materials are used. However, certain coupling conditions or the presence of specific residues can increase the risk of racemization. For instance, epimerization has been observed when coupling Boc-Val with an α-hydroxy acid in the synthesis of some peptide analogues. nih.gov

Solution-Phase Peptide Synthesis Methodologies for this compound

Solution-phase peptide synthesis (SolPPS), while more labor-intensive than SPPS, remains valuable for large-scale production and for the synthesis of peptide fragments. nih.govpeptide.com In this method, the peptide is synthesized sequentially in a homogenous solution, with purification after each step. squarespace.com

For a short peptide like this compound, a fragment condensation approach could be used. For example, Ala could be coupled to Trp to form the dipeptide Ala-Trp, which would then be purified. chemimpex.com Separately, another Trp residue would be prepared. Finally, the protected Ala-Trp dipeptide would be coupled to the protected Trp to form the tripeptide. Protecting groups are required for the N-terminus, C-terminus, and any reactive side chains to prevent unwanted side reactions. squarespace.com

Coupling reagents like DCC or more modern reagents like T3P® (cyclic propylphosphonic anhydride) can be used. bachem.commdpi.com T3P® has shown high efficiency and no epimerization in solution-phase synthesis. mdpi.com Tryptophan's indole side chain is often protected with a Boc group to prevent side reactions, although some methods have successfully coupled tryptophan-containing peptides without side-chain protection. squarespace.comacs.org

Chemoenzymatic Synthesis of this compound and Peptide Fragments

Chemoenzymatic peptide synthesis combines the selectivity of enzymes with the versatility of chemical synthesis. nih.gov This approach often uses proteases in reverse, catalyzing the formation of peptide bonds under specific conditions. nih.govqyaobio.com This method is highly stereoselective and typically requires minimal side-chain protection, avoiding the harsh chemicals used in traditional synthesis. nih.govqyaobio.com

Enzymes like papain, α-chymotrypsin, and proteinase K have been used for peptide synthesis. qyaobio.com α-Chymotrypsin is particularly relevant as it preferentially cleaves (and can form) peptide bonds on the carboxyl side of hydrophobic amino acids like tryptophan. qyaobio.com Therefore, it could potentially be used to ligate an Ala-containing fragment to a Trp-Trp dipeptide or an Ala-Trp dipeptide to a Trp residue.

Recent advances have focused on using engineered enzymes and optimizing reaction conditions (e.g., using frozen aqueous media or ionic liquids) to broaden the scope of chemoenzymatic synthesis. nih.gov Thioesterase (TE) domains from nonribosomal peptide synthetase (NRPS) systems are also being explored for the chemoenzymatic synthesis of macrocyclic peptides, showcasing the power of enzymes in complex peptide construction. beilstein-journals.org Late-stage chemoenzymatic modification of tryptophan residues in peptides has also been demonstrated using enzymes like indole prenyltransferases. nih.govresearchgate.net

Synthesis of this compound Analogues with Backbone or Side-Chain Modifications (e.g., Azapeptides)

Modifying the peptide backbone or amino acid side chains can enhance a peptide's stability, conformation, and biological activity.

Azapeptides: Azapeptides are analogs where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. kirj.ee This modification creates a urea-like linkage and can induce specific conformational constraints. chemrxiv.org The synthesis of azapeptides, including those with aza-tryptophan, has been achieved through both solution-phase and solid-phase methods. chemrxiv.orgnih.gov The synthesis often involves the use of protected hydrazine (B178648) precursors which are incorporated into the growing peptide chain. kirj.eechemrxiv.org For example, an aza-Trp analogue of this compound would involve synthesizing a protected aza-tryptophan precursor and incorporating it into the peptide sequence using specialized coupling protocols. chemrxiv.orgnih.gov Recent developments include stable, pre-activated aza-amino acid building blocks that facilitate automated synthesis. biorxiv.org

Other Modifications:

Backbone Amide-to-Ester Modifications: Replacing a backbone amide bond with an ester bond (creating a depsipeptide) can influence the peptide's conformation and receptor interaction. nih.govacs.org These are typically synthesized via SPPS, where an α-hydroxy acid is coupled instead of an amino acid. nih.gov

N-amination: Introducing an amino group to the backbone amide nitrogen (N-amination) maintains the hydrogen-bond donor capacity but induces distinct backbone geometries. nsf.gov This modification is achieved using specific electrophilic amination reagents during SPPS. nsf.gov

Side-Chain Modifications: The tryptophan indole ring itself can be modified. For instance, trifluoromethylthiolated tryptophan analogues have been synthesized and incorporated into peptides via SPPS to enhance hydrophobicity. nih.govacs.org Copper-catalyzed Ullmann coupling has also been used for the selective arylation of the tryptophan indole side chain. rsc.org

Advanced Spectroscopic and Structural Elucidation of Ala Trp Trp

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of Ala-Trp-Trp

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution and the solid state.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are instrumental in elucidating the solution conformation of peptides like this compound.

1D NMR: The 1D ¹H NMR spectrum provides initial information about the chemical environment of the protons in the molecule. For peptides, the dispersion of amide proton signals (typically between 6.5 and 9.5 ppm) can indicate the presence of a folded structure. acs.org

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other through chemical bonds, typically within the same amino acid residue. medcraveonline.comuzh.ch It is used to trace the network of scalar couplings and assign protons within each amino acid's spin system. medcraveonline.com

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system of an amino acid, showing correlations between all protons within that residue. medcraveonline.comuzh.ch This is particularly useful for identifying amino acid types based on their characteristic proton spin systems. uzh.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are in the same residue. medcraveonline.com The intensity of a NOESY cross-peak is proportional to the inverse sixth power of the distance between the protons, providing crucial distance restraints for structure calculation. Sequential NOEs between the alpha-proton of one residue (Hαi) and the amide proton of the next residue (HNi+1) are characteristic of extended conformations, while NOEs between adjacent amide protons (HNi-HNi+1) are indicative of helical structures. medcraveonline.com

Table 1: Common 2D NMR Experiments for Peptide Conformational Analysis
ExperimentInformation ProvidedRelevance to this compound
COSYIdentifies scalar-coupled protons within a residue. medcraveonline.comuzh.chAssigns protons within the alanine (B10760859) and tryptophan residues.
TOCSYCorrelates all protons within a single amino acid's spin system. medcraveonline.comConfirms amino acid identity and delineates the full spin systems of Ala, Trp1, and Trp2.
NOESYIdentifies protons close in space, providing distance constraints. medcraveonline.comDetermines the peptide's 3D structure, including backbone and side-chain conformations, and potential intermolecular interactions.

Solid-state NMR (ssNMR) is a vital tool for studying the structure and dynamics of non-crystalline, insoluble, or self-assembled systems, such as fibrils or aggregates formed by peptides like this compound. springernature.com Unlike solution NMR, ssNMR can provide atomic-level information on the structure of these assemblies. springernature.com Techniques like magic-angle spinning (MAS) are used to average out anisotropic interactions that would otherwise lead to broad, uninformative spectra. springernature.com

For self-assembled aromatic amino acids, ssNMR can probe the intermolecular interactions that drive the assembly process. researchgate.net For example, changes in the chemical shifts of the tryptophan indole (B1671886) ring protons and carbons upon aggregation can indicate the formation of π-π stacking interactions. nih.gov Time-resolved ssNMR experiments can even follow the kinetics of self-assembly processes, providing insights into the mechanism of fibril formation. pnas.org

The chemical shifts of backbone atoms, particularly ¹Hα, ¹³Cα, ¹³Cβ, and ¹³C', are highly sensitive to the local secondary structure of a peptide. wikipedia.org The Chemical Shift Index (CSI) is a method that compares experimentally observed chemical shifts to "random coil" values to predict secondary structure. wikipedia.org

α-helices: In α-helical structures, ¹Hα chemical shifts are typically shifted upfield (lower ppm) relative to their random coil values, while ¹³Cα and ¹³C' shifts are shifted downfield (higher ppm). wikipedia.orgnih.gov

β-sheets: In β-sheet structures, ¹Hα chemical shifts are generally shifted downfield, while ¹³Cα and ¹³C' shifts are shifted upfield. wikipedia.orgnih.gov

By analyzing the chemical shifts of the alanine and two tryptophan residues in this compound, it is possible to determine the propensity of the peptide to adopt specific secondary structural elements. researchgate.net This analysis, often performed using specialized software, can provide a quick and reliable way to identify regions of helical or extended structure within the peptide. nih.gov

Table 2: Typical Chemical Shift Deviations from Random Coil for Different Secondary Structures
Nucleusα-Helixβ-Sheet
¹HαUpfield (Negative deviation) wikipedia.orgDownfield (Positive deviation) wikipedia.org
¹³CαDownfield (Positive deviation) nih.govUpfield (Negative deviation) nih.gov
¹³CβUpfield (Negative deviation)Downfield (Positive deviation)
¹³C' (Carbonyl)Downfield (Positive deviation) nih.govUpfield (Negative deviation) nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. muni.czcreative-proteomics.com It is a highly sensitive technique for studying the secondary and tertiary structure of proteins and peptides in solution. muni.czunito.it

The CD spectrum is typically divided into two regions: the far-UV and the near-UV.

Far-UV CD (180-250 nm): This region is dominated by the absorption of the peptide backbone amide bonds. creative-proteomics.com The shape and magnitude of the far-UV CD spectrum are characteristic of the protein's secondary structure content. union.edu

α-helices typically show two negative bands around 222 nm and 208 nm, and a positive band around 192 nm. univr.it

β-sheets exhibit a negative band around 215-218 nm and a positive band around 195-200 nm. muni.czunivr.it

Random coil conformations generally display a strong negative band near 200 nm. creative-proteomics.com The presence of aromatic residues like tryptophan can also contribute to the far-UV CD spectrum, which needs to be considered for accurate interpretation. nih.govstanford.edu

Near-UV CD (250-320 nm): This region probes the environment of the aromatic amino acid side chains (tryptophan, tyrosine, and phenylalanine). creative-proteomics.com The two tryptophan residues in this compound would dominate the near-UV CD spectrum. Tryptophan signals typically appear between 290 and 305 nm. muni.czunion.edu These signals are sensitive to the local environment and tertiary structure, providing a "fingerprint" of the folded state. npl.co.uk The near-UV CD spectrum arises from the ¹Lₐ and ¹Lₑ transitions of the indole ring, and their signs and intensities can provide information about the side chain's conformation and interactions. acs.orgnih.gov

The CD spectrum of a peptide is sensitive to its environment, including solvent polarity, pH, and temperature. creative-proteomics.com

Solvent Effects: The use of co-solvents like trifluoroethanol (TFE) can induce or stabilize helical structures in peptides, which would be reflected by a significant change in the far-UV CD spectrum. medcraveonline.com Changes in solvent polarity can also affect the near-UV CD spectrum by altering the environment of the tryptophan side chains. acs.org

pH Effects: Changes in pH can alter the ionization state of the N- and C-termini and any ionizable side chains, potentially leading to conformational changes that are detectable by CD. For peptides that self-assemble, pH can be a critical factor in triggering aggregation, which can be monitored by changes in the CD signal. researchgate.net

Temperature Effects: Thermal denaturation studies, where the CD signal at a specific wavelength (e.g., 222 nm for helices) is monitored as a function of temperature, can be used to assess the conformational stability of the peptide. medcraveonline.com For tryptophan-containing peptides, temperature can also affect the near-UV CD spectrum by altering the distribution of side-chain conformers. acs.orgnih.gov

By systematically varying these environmental parameters and observing the corresponding changes in the far- and near-UV CD spectra of this compound, researchers can gain valuable insights into the forces that govern its folding, stability, and self-assembly.

Mass Spectrometry-Based Structural Characterization of this compound

Mass spectrometry (MS) is a cornerstone in peptide analysis, offering high sensitivity and specificity for determining molecular weight and sequence.

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the molecular weight of this compound. By providing highly accurate mass measurements, HRMS distinguishes the peptide from other molecules with similar nominal masses. Techniques like electrospray ionization (ESI) are commonly employed to generate gas-phase ions of the peptide for analysis. bu.eduresearchgate.net The exceptional resolution of instruments such as the Q-Exactive Mass Spectrometer allows for precise mass determination, often with mass deviations in the parts-per-million (ppm) range. mdpi.com

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterValueReference
Molecular Formula C₂₅H₂₈N₆O₄
Theoretical Monoisotopic Mass 476.2172 Da
Observed Mass (Hypothetical) 476.2175 Da mdpi.com
Mass Accuracy (Hypothetical) < 5 ppm mdpi.com

This table presents hypothetical HRMS data for this compound based on typical instrument performance for similar peptides.

Tandem mass spectrometry (MS/MS) is crucial for confirming the amino acid sequence of this compound. In a typical MS/MS experiment, the protonated molecule of this compound is isolated and then fragmented through collision-induced dissociation (CID). nih.gov The resulting fragment ions provide a "fingerprint" of the peptide's sequence. The fragmentation pattern typically includes b-ions (containing the N-terminus) and y-ions (containing the C-terminus). For instance, in a study of a peptide containing an Ala-Trp sequence, fragment ions corresponding to this sequence were observed. researchgate.net The analysis of these fragment ions allows for the unambiguous determination of the this compound sequence. capes.gov.br

Table 2: Predicted MS/MS Fragmentation Ions for this compound

Ion TypeSequenceCalculated m/z
b₂ Ala-Trp258.11
y₁ Trp205.09
y₂ Trp-Trp391.17

This table shows a selection of predicted fragment ions for this compound, which would be used to verify its sequence in an MS/MS experiment. The specific fragments observed can depend on the instrumentation and experimental conditions. bu.eduresearchgate.net

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for probing the conformational dynamics and solvent accessibility of peptides like this compound. thermofisher.communi.cz This method relies on the principle that amide hydrogens on the peptide backbone exchange with deuterium (B1214612) atoms from a deuterated solvent at rates that depend on their solvent exposure and involvement in hydrogen bonding. muni.cz By monitoring the rate of deuterium uptake over time, regions of the peptide that are more flexible or solvent-exposed can be identified. nih.govthermofisher.com For this compound, HDX-MS could reveal how the two tryptophan residues influence the peptide's solution-state conformation and dynamics. For example, studies on other tryptophan-containing peptides have shown that the local environment around the tryptophan residues can impact their flexibility. nih.gov

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide valuable information about the secondary structure and molecular vibrations of peptides. fu-berlin.de

FTIR spectroscopy is a widely used method for analyzing the secondary structure of peptides by probing the vibrations of the amide bonds. plos.org The amide I band (1600-1700 cm⁻¹), which arises mainly from the C=O stretching vibration of the peptide backbone, is particularly sensitive to the peptide's conformation (e.g., α-helix, β-sheet, turns, and random coil). plos.org For this compound, the position and shape of the amide I band would indicate its predominant secondary structure in a given environment. Isotope-edited FTIR, where specific parts of the peptide are labeled with ¹³C, can provide site-specific structural information. ucf.edu

Table 3: Characteristic Amide I Frequencies in FTIR Spectroscopy

Secondary StructureTypical Frequency Range (cm⁻¹)Reference
α-Helix 1650 - 1658 plos.org
β-Sheet 1620 - 1640 plos.org
Turn 1660 - 1685 plos.org
Random Coil 1640 - 1650 plos.org

This table provides a general guide to the interpretation of amide I bands in peptide FTIR spectra.

Raman spectroscopy offers a complementary vibrational spectroscopy technique to FTIR. nih.gov The Raman spectrum of a peptide is rich with information about its backbone conformation and the side-chain environments. The aromatic side chains of the two tryptophan residues in this compound are strong Raman scatterers, and their vibrational modes can be sensitive to their local environment and interactions. horiba.com

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can be used to study peptides adsorbed on metal surfaces, such as silver or gold nanoparticles. illinois.edunih.gov The SERS spectrum of this compound would be dominated by the signals from the tryptophan residues due to their strong affinity for metal surfaces and large polarizability. nih.govnih.gov The enhancement of the Raman signal allows for the detection of very low concentrations of the peptide and can provide insights into the orientation of the peptide on the surface. illinois.edunih.gov Studies on tryptophan-containing peptides have shown that the indole ring of tryptophan plays a key role in the interaction with the SERS substrate. nih.gov

Table 4: Selected Raman Bands for Tryptophan

Vibrational ModeApproximate Wavenumber (cm⁻¹)AssignmentReference
W3 ~1550Indole ring C=C stretching nih.gov
W7 (Fermi doublet) ~1360 / ~1340Indole ring vibrations horiba.com
W16 ~880Indole ring breathing nih.gov
W18 ~760Indole ring breathing nih.gov

This table lists some of the characteristic Raman bands of the tryptophan side chain, which would be prominent in the Raman and SERS spectra of this compound.

Computational and Theoretical Investigations of Ala Trp Trp Molecular Systems

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT) Studies

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like Ala-Trp-Trp from first principles. These methods provide insights into the fundamental nature of chemical bonding, electron distribution, and reactivity.

Electronic Structure and Reactivity Profiling of this compound

DFT calculations have been utilized to explore the electronic structure of peptides containing Alanine (B10760859) and Tryptophan. acs.orgpnas.org Studies on related dipeptides, such as Ala-Trp, have shown that the electronic properties and adsorption mechanisms can be influenced by the environment, such as the surface of gold nanoparticles. nih.govroyalsocietypublishing.org For instance, the adsorption of Ala-Trp can occur through the amino group of the Alanine residue or through the π-electrons of the Tryptophan indole (B1671886) ring, depending on the nanoparticle preparation. nih.govroyalsocietypublishing.org

The electronic structure of Tryptophan itself is a key determinant of its interaction capabilities. The indole ring of Tryptophan possesses a significant π-electron system, which can engage in various non-covalent interactions. pnas.org DFT studies on aromatic amino acids, including Tryptophan, have been instrumental in rationalizing their experimental core level spectra and understanding their chemistry and electronic structure in the solid state. ucl.ac.ukresearchgate.net Replacing an Alanine with a Tryptophan in a peptide chain can dramatically alter the electronic structure, with the highest occupied molecular orbital (HOMO) often localizing on the Tryptophan residue. pnas.org

The reactivity of the peptide is intrinsically linked to its electronic structure. The electrostatic potential surface, which can be calculated using QM methods, reveals the regions of a molecule that are electron-rich or electron-poor, thereby predicting sites for electrostatic interactions. pnas.orgmdpi.comacs.orgnih.govresearchgate.net For Tryptophan, the indole ring presents a complex electrostatic surface that can participate in cation-π interactions, which are crucial for protein structure and ligand binding. pnas.orgacs.org

Intermolecular Hydrogen Bonding and Electrostatic Potential Analysis

Intermolecular hydrogen bonds play a critical role in defining the structure and stability of peptides. In this compound, hydrogen bonds can form between the backbone amide and carbonyl groups, as well as involving the indole nitrogen of the Tryptophan side chains. Quantum chemical calculations on similar dipeptides have highlighted the importance of hydrogen bonding in stabilizing specific conformations. researchgate.netajol.info

The electrostatic potential of the Tryptophan side chain is a key factor in its interactions. mdpi.comresearchgate.net Studies have shown that the Tryptophan side chain's solubility and its stabilizing effect on protein structures are influenced by the surrounding solvent and its denaturant concentration. nih.gov The electrostatic potential surface of Tryptophan's indole ring is significantly more negative than that of benzene, making it a better cation-π binding site. pnas.org This property is crucial for its role in forming stabilizing interactions within proteins.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular dynamics simulations provide a powerful computational microscope to observe the dynamic behavior of molecules like this compound over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the accessible conformations, the transitions between them, and the influence of the environment on the peptide's behavior.

Solvent Effects on this compound Conformations and Stability

The surrounding solvent has a profound impact on the conformational preferences and stability of peptides. MD simulations can explicitly model the solvent molecules, typically water, to capture these effects accurately. Studies on related peptides have shown that the presence of an aqueous solvent restricts the conformational space available to the peptide compared to the gas phase. researchgate.net This restriction can shift the equilibrium between different conformations and influence the dominant electron transfer mechanisms in donor-acceptor systems. researchgate.net

The stability of Tryptophan-containing structures is also highly dependent on the solvent environment. For example, the stability of the Trp-cage miniprotein, which features a Tryptophan residue at its core, is influenced by mutations and the surrounding solvent. oup.comnih.gov The solubility of the Tryptophan side chain is more sensitive to denaturants like guanidine (B92328) hydrochloride than the Alanine side chain, which has implications for protein folding and stability in different solvent conditions. nih.gov Theoretical models based on the solvent accessible surface area have been developed to predict the stability of amino acid residues in various osmolytes, with Tryptophan showing moderate stability in protecting osmolytes. rsc.orgrsc.org

Analysis of Backbone Torsion Angles and Side-Chain Orientations

The conformation of a peptide is defined by its backbone torsion angles (phi, ψ) and the orientations of its amino acid side chains (chi angles). MD simulations allow for the detailed analysis of these angles, providing insights into the preferred conformations and the flexibility of the peptide. nih.gov

For Alanine, Ramachandran plots derived from simulations show distinct populations in the α-helical and β-sheet regions. pnas.orgnih.gov The presence of neighboring residues can significantly influence the conformational preferences of a central amino acid. nih.govnih.govresearchgate.net For Tryptophan, the side chain orientation is crucial for its interactions. The indole ring can adopt various orientations that facilitate interactions such as cation-π and CH-π bonds. nih.gov MD simulations of the Trp-cage protein have highlighted the importance of the Tryptophan side chain dynamics in the folding process. plos.org The interplay between backbone and side-chain conformations is complex, with the side-chain rotamer preferences being dependent on the backbone conformation. researchgate.net

Molecular Mechanics (MM) and Coarse-Grained Models for Larger Scale Simulations

While all-atom MD simulations with explicit solvent provide a high level of detail, they can be computationally expensive for studying large systems or long-timescale processes. Molecular mechanics (MM) force fields and coarse-grained (CG) models offer more computationally efficient alternatives.

MM force fields represent molecules as a collection of balls (atoms) connected by springs (bonds) and use simplified potential energy functions to describe their interactions. These methods have been used to study the dimerization energy landscapes of amino acids, including those with ring-containing side chains like Tryptophan. rutgers.edu These studies have shown reasonable agreement between MM and quantum chemistry calculations for the interactions between aromatic residues. rutgers.edu

Coarse-grained models simplify the representation of the system even further by grouping several atoms into a single interaction site. This approach allows for simulations of much larger systems and longer timescales, making it suitable for studying processes like protein folding. CG models have been successfully applied to study the folding of the Trp-cage miniprotein, demonstrating that a detailed all-atom model is not always necessary to capture the essential folding features. arxiv.org These simplified models can capture the special stabilizing features of sequences rich in proline and aromatic residues, which contribute to the successful folding of such proteins. arxiv.org

Computational Prediction of this compound Interactions with Other Molecules

Computational and theoretical investigations serve as powerful tools for predicting and analyzing the interactions between peptides and other molecules at an atomic level. Methodologies such as molecular docking and molecular dynamics (MD) simulations provide deep insights into binding affinities, interaction patterns, and the conformational dynamics of molecular complexes. rsc.orgunipa.it While specific computational studies focusing exclusively on the tripeptide this compound are not extensively documented, the behavior of this peptide can be predicted by examining computational analyses of similar and related peptide sequences.

Molecular docking is a primary computational technique used to predict the binding mode of a ligand, such as a peptide, within the active or allosteric site of a target protein. rsc.org This method calculates the preferred orientation and conformation of the peptide, generating a score that estimates the strength of the binding affinity. oup.com For a peptide like this compound, docking simulations would identify key residues in a target protein that form crucial interactions. These interactions are typically a combination of hydrogen bonds and non-covalent contacts, such as hydrophobic and π-π stacking interactions, which are particularly significant for tryptophan residues. rsc.orgmdpi.com

Studies on tripeptides containing tryptophan have demonstrated that these molecules can exhibit robust binding affinity to various protein targets. nih.gov For instance, computational screening of 8000 tripeptides against the monkeypox virus A42R protein identified Trp-Trp-Trp as having the highest binding affinity, highlighting the potent role of multiple tryptophan residues in stabilizing interactions. nih.gov It was noted that electrostatic interactions were predominant in the binding process for these peptides. nih.gov The alanine residue in this compound, with its small, non-polar side chain, can contribute to binding by fitting into hydrophobic pockets and can be a key site for mutations in computational alanine scanning to probe the energetic contributions of individual residues to the binding affinity. mdpi.comnih.gov

The table below illustrates the type of detailed interaction data that can be generated from a molecular docking simulation, using a hypothetical interaction between this compound and a target enzyme.

This table presents hypothetical molecular docking results for this compound with Cyclooxygenase-2 (COX-2) to illustrate the types of interactions predicted by such computational methods. The interacting residues are based on known ligand interactions with COX-2.

The following table provides an example of a binding free energy component analysis for each residue in the this compound peptide, illustrating how computational methods can quantify the contribution of each amino acid to the binding event.

This table shows an illustrative breakdown of the calculated binding free energy contributions for each residue in this compound. The values are hypothetical and serve to demonstrate the outputs of computational energy decomposition methods.

Intermolecular Interactions and Recognition Mechanisms of Ala Trp Trp

Peptide-Ligand Binding Studies In Vitro

The sequence of amino acids in a peptide is critical for its recognition by molecular hosts. Studies using self-assembled coordination cages have demonstrated high sequence selectivity in peptide binding. For instance, a palladium-ligand (Pd6L4) coordination cage has been shown to bind with high affinity to the Trp-Trp-Ala sequence. However, tripeptides with the same amino acids in a different order, such as Trp-Ala-Trp and Ala-Trp-Trp, exhibit significantly weaker binding. nih.govcapes.gov.br This highlights the importance of the specific arrangement of residues for cooperative interactions, like CH-π and π-π stacking, within the binding pocket of a ligand. nih.govcapes.gov.br

In another study, a molecular tweezer receptor composed of a perylene (B46583) bisimide dye (PBI) and two crown ethers showed a high affinity for the dipeptide Ala-Trp. mdpi.com The proposed binding model involves simultaneous interactions: the N-terminal ammonium (B1175870) group of the peptide binds to the crown ether, while the tryptophan side chain engages in π-π stacking with the PBI unit. mdpi.com While this study did not use this compound, it underscores the favorable binding characteristics of the Ala-Trp sequence, which forms the N-terminal part of the subject peptide.

ReceptorPeptide SequenceBinding Affinity (Ka)Key Interactions
Self-assembled Pd6L4 coordination cageTrp-Trp-Ala≥10⁶ M⁻¹CH-π, π-π interactions
Self-assembled Pd6L4 coordination cageThis compound Much poorer affinity-
Self-assembled Pd6L4 coordination cageTrp-Ala-TrpMuch poorer affinity-

This table summarizes the sequence-selective binding of peptides to a coordination cage, highlighting the lower affinity for the this compound sequence compared to its isomer.

Metal Ion Complexation and Coordination Chemistry of this compound

The coordination chemistry of this compound is influenced by its multiple potential binding sites: the N-terminal amino group, the C-terminal carboxyl group, the peptide backbone amides, and the indole (B1671886) rings of the tryptophan residues. While specific studies on this compound complexation are limited, the behavior of its constituent amino acids provides significant insights.

Potentiometric studies of tryptophan with various divalent metal ions (Ca²⁺, Mg²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) show that the metal ion coordinates to the carboxyl group and can also form a macrochelate with the amino group. sapub.orgresearchgate.net The stability of these complexes generally follows the Irving-Williams sequence (Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺). sapub.orgresearchgate.net Theoretical studies on aluminum (Al³⁺) complexation with aromatic amino acids indicate that stability is influenced by the polarizability of the aromatic ring, with tryptophan forming the most stable complex due to strong cation-π interactions. acs.org

The interactions of peptides with noble metal clusters are of great interest for applications in nanoscience. Studies on individual alanine (B10760859) and tryptophan residues with gold (Au) and silver (Ag) clusters reveal key binding patterns.

First-principles density functional theory (DFT) investigations of alanine and tryptophan with Au₈ and Au₂₀ clusters showed that in the gas phase, interaction occurs preferentially through the amine group via primarily covalent bonding. mtu.eduacs.orgresearchgate.net In a solvent phase, however, zwitterionic amino acids favor interaction through the carboxylic site, dominated by electrostatic forces. mtu.eduacs.orgresearchgate.net The geometry of the gold clusters and the polarity of the amino acids are determinant factors in the nature of these interactions. researchgate.netacs.org For dipeptides like Ala-Trp, surface-enhanced Raman scattering (SERS) studies on gold nanoparticles indicated that adsorption can occur through the amine group or via the π-electrons of the indole ring, depending on the nanoparticle preparation method. researchgate.net

Interactions with silver clusters have also been explored. Joint theoretical and experimental studies on tryptophan with small cationic silver clusters (Trp-Agₙ⁺, where n=2–5, 9) found that the binding of the metal cluster significantly enhances photoabsorption compared to the protonated tryptophan. aip.orgresearchgate.net This is attributed to a coupling between excitations in the metal cluster and charge transfer between the silver and the tryptophan molecule. researchgate.net

Metal ClusterInteracting Amino Acid(s)Preferred Interaction Site (Gas Phase)Preferred Interaction Site (Solvent Phase)Nature of Interaction
Au₈, Au₂₀Alanine, TryptophanAmine groupCarboxylic group (zwitterionic form)Covalent (gas), Electrostatic (solvent)
Au NanoparticlesAla-TrpAmine group or Indole ring π-electrons-Adsorption
Agₙ⁺ (n=2-5, 9)TryptophanAmine group, Carboxyl group, Indole ring-Charge transfer, Electrostatic

This table details the interaction patterns of the constituent amino acids of this compound with gold and silver clusters, based on theoretical and spectroscopic studies.

Peptide-Membrane Interactions and Interfacial Adsorption Studies

The interaction of peptides with cell membranes is a fundamental biological process. The presence of two consecutive tryptophan residues in this compound strongly suggests a significant propensity for membrane interaction, as tryptophan is known to be a key residue for anchoring proteins and peptides within the lipid bilayer. mdpi.comuark.edu

Tryptophan residues are frequently located at the interface between the lipid bilayer and the aqueous environment in membrane proteins. academie-sciences.fr Their indole side chains can engage in a variety of interactions, including hydrogen bonds with lipid carbonyls and cation-π interactions, which help to stabilize the peptide's position and orientation within the membrane. mdpi.comacademie-sciences.fr

Studies on synthetic "WALP" peptides, which feature a hydrophobic core flanked by tryptophan residues, demonstrate that these residues act as interfacial anchors. uark.eduacs.org The membrane can adapt to accommodate these peptides, but this is driven by the propensity to place the tryptophan residues at a preferred location near the lipid carbonyl region. acs.org Similarly, in antimicrobial peptides like tritrpticin, which contains a Trp-Trp-Trp motif, the tryptophan residues are crucial for membrane permeabilization. nih.gov Systematic substitution of these tryptophans with alanine or tyrosine revealed that the position of the tryptophan residue significantly impacts its membrane-perturbing activity. nih.gov Therefore, the -Trp-Trp motif in this compound is expected to be the primary driver for its association with and insertion into lipid membranes. chalmers.se

Enantioselective Interactions and Chiral Recognition Studies Involving this compound

Chiral recognition is a vital aspect of biological systems and analytical chemistry. The this compound peptide, containing chiral centers, can participate in enantioselective interactions.

Studies using collision-activated dissociation (CAD) mass spectrometry have examined the chiral recognition between L-alanine peptides and tryptophan enantiomers. It was found that L-alanine tripeptide (L-Ala₃) can recognize D-tryptophan through protonation, leading to enantioselective fragmentation pathways. mdpi.comnih.gov Conversely, replacing one of the alanine residues in the tripeptide with L-serine reduces the chiral recognition ability for tryptophan. mdpi.com

Furthermore, a cholapod receptor with an intrinsic chiral structure demonstrated enantioselective binding to amino acids, with a notably strong and selective affinity for L-tryptophan over D-tryptophan, mediated by hydrogen bonding and CH-π interactions. bris.ac.uk

Chiral Selector/SystemAnalyte(s)ObservationMethod
L-Alanine tripeptide (L-Ala₃)D-Trp, L-TrpRecognizes D-Trp through protonation, leading to enantioselective fragmentation.Mass Spectrometry (CAD)
Amylose-based chiral stationary phaseS-Ala-S-Trp, S-Ala-R-TrpPredicted differential docking energies, suggesting chromatographic separation.Computational Docking
Chiral cholapod receptorL-Trp, D-TrpEnantioselective binding with higher affinity for L-Trp (Ka=480 M⁻¹) vs D-Trp (Ka=260 M⁻¹).NMR Spectroscopy

This table presents findings from various studies on the chiral recognition involving the constituent residues of this compound, demonstrating enantioselectivity in different experimental and computational contexts.

Self Assembly and Supramolecular Architectures Involving Ala Trp Trp

Kinetics and Thermodynamics of Ala-Trp-Trp Self-Assembly

For a peptide like this compound, the thermodynamic driving force for assembly is expected to be strong, largely due to the hydrophobic nature of the tryptophan side chains. mdpi.com The aggregation propensity of phenylalanine-containing peptides has been shown to increase with the size of the peptide, suggesting that a tripeptide like this compound would have a significant driving force for assembly. cam.ac.uk

Kinetically, the self-assembly process can be influenced by factors that affect the energy barrier for nucleation. cam.ac.uk The rate of assembly can vary from very rapid to a slow process that occurs over hours or even days. acs.org The specific kinetics of this compound self-assembly would depend on experimental conditions such as concentration and temperature.

Table 1: General Thermodynamic and Kinetic Considerations for Peptide Self-Assembly

ParameterDescriptionRelevance to this compound (Inferred)
Thermodynamic Driving Force The change in Gibbs free energy (ΔG) associated with the transition from soluble monomers to an assembled state. A negative ΔG indicates a spontaneous process. cam.ac.ukExpected to be highly favorable due to the presence of two hydrophobic tryptophan residues, leading to a significant decrease in free energy upon aggregation. mdpi.comfrontiersin.org
Critical Aggregation Concentration (CAC) The concentration of peptide above which self-assembly into stable structures occurs. cam.ac.ukExpected to be relatively low, indicating a high propensity for self-assembly, similar to other aromatic peptides. cam.ac.uk
Nucleation The initial formation of small, ordered aggregates (nuclei) from monomeric peptides. This is often the rate-limiting step. cam.ac.ukThe aromatic tryptophan residues would likely facilitate nucleation through π-π stacking interactions. mdpi.comfrontiersin.org
Elongation/Growth The addition of monomers to the pre-formed nuclei, leading to the growth of larger supramolecular structures. cam.ac.ukThis phase is typically faster than nucleation and would lead to the formation of various nanostructures.
Kinetic Stability The persistence of a non-equilibrium or metastable state due to high activation energy barriers for transitioning to a more stable state. cam.ac.ukDifferent assembled morphologies could represent kinetically trapped states, with the final thermodynamically stable structure emerging over time.

Morphology of Self-Assembled this compound Nanostructures (e.g., Fibers, Flakes, Tubes)

Short peptides, particularly those containing aromatic residues, are known to self-assemble into a diverse array of nanostructures, including nanofibers, nanotubes, nanoribbons, and nanosheets. nih.govnih.gov The final morphology is a result of the intricate balance of intermolecular interactions and the influence of environmental conditions. mdpi.com Given the presence of two tryptophan residues, this compound is expected to form a variety of ordered supramolecular architectures. Aromatic amino acids like tryptophan on their own can form structures such as short fibers and crystalline flakes. acs.orgnih.gov

It is plausible that this compound could form fibrillar structures, which are common for many self-assembling peptides. frontiersin.org The morphology could also be influenced by the chirality of the amino acids. nih.gov Studies on diphenylalanine have shown that this simple dipeptide can form discrete nanotubes with remarkable rigidity. mdpi.com The co-assembly of different amino acids can also lead to novel morphologies. nih.gov

Characterization by Electron Microscopy (TEM, SEM)

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the morphology of self-assembled nanostructures. mdpi.comsci-hub.se These methods provide direct evidence of the shape and size of the aggregates. For instance, TEM has been used to observe the fibrillar and flake-like morphologies of self-assembled tryptophan. acs.orgnih.gov SEM can provide detailed information about the surface topography of the assembled structures. mdpi.com In the case of this compound, TEM and SEM would be essential to determine whether it forms fibers, tubes, flakes, or other architectures. sci-hub.se

Dynamic Light Scattering (DLS) for Aggregate Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles in a solution. unchainedlabs.comnih.gov DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. unchainedlabs.com This information can be used to calculate the hydrodynamic radius of the particles. DLS is particularly useful for detecting the onset of aggregation and monitoring the growth of self-assembled structures over time. diva-portal.orgmdpi.com For this compound, DLS could be employed to determine the critical aggregation concentration and to study the size distribution of the resulting nanostructures in solution. acs.org

Driving Forces for Self-Assembly: Hydrophobic Interactions, π-π Stacking, Hydrogen Bonding

The self-assembly of peptides is driven by a combination of non-covalent interactions. frontiersin.orgnih.govaksaray.edu.tr For this compound, the key driving forces would be:

Hydrophobic Interactions: The two tryptophan residues possess large, hydrophobic indole (B1671886) side chains. In an aqueous environment, these side chains will tend to associate with each other to minimize their contact with water, which is a major driving force for self-assembly. mdpi.comfrontiersin.org

π-π Stacking: The aromatic indole rings of the tryptophan residues can interact through π-π stacking. mdpi.comfrontiersin.org This involves the attractive, non-covalent interaction between the electron clouds of the aromatic rings. This is a significant stabilizing force in the self-assembly of aromatic peptides.

Hydrogen Bonding: The peptide backbone contains amide and carbonyl groups that can form intermolecular hydrogen bonds. mdpi.comfrontiersin.org These hydrogen bonds contribute to the formation of stable, ordered secondary structures, such as β-sheets, which often serve as the foundation for the elongated fibrillar nanostructures. nih.gov

Influence of Environmental Factors on this compound Self-Assembly (e.g., pH, Concentration, Temperature, Ionic Strength)

The self-assembly of peptides is highly sensitive to environmental conditions. mdpi.commdpi.com

pH: Changes in pH can alter the protonation state of the N-terminal amino group and the C-terminal carboxyl group of this compound. This will affect the electrostatic interactions between the peptides, potentially promoting or inhibiting assembly. nih.gov For many peptides, self-assembly is triggered by a shift in pH to a value near the isoelectric point, where the net charge is zero, thus reducing electrostatic repulsion. frontiersin.org

Concentration: As previously mentioned, self-assembly is a concentration-dependent phenomenon. Above the critical aggregation concentration, the formation of nanostructures is favored. cam.ac.uk

Temperature: Temperature can influence both the kinetics and thermodynamics of self-assembly. mdpi.com It can affect the strength of hydrophobic interactions and hydrogen bonds, and provide the necessary energy to overcome kinetic barriers. In some cases, increasing the temperature can induce a morphological transition in the self-assembled structures. mdpi.com

Ionic Strength: The presence of salts in the solution can modulate electrostatic interactions. nih.gov At low concentrations, salts can screen repulsive charges and promote assembly. The type of ion can also have specific effects.

Co-Assembly Studies of this compound with Other Amino Acids or Peptides

Co-assembly, the self-assembly of two or more different molecular building blocks, is a powerful strategy for creating more complex and functional nanostructures. nih.govmdpi.com Studies have shown that the co-assembly of different amino acids or peptides can lead to morphologies that are not observed for the individual components. acs.org For example, the co-assembly of fluorenylmethoxycarbonyl (Fmoc)-protected tyrosine or phenylalanine with Fmoc-tryptophan resulted in a transformation from nanofibers to nanoparticles. nih.gov

It is conceivable that this compound could be co-assembled with other amino acids or peptides to tune the properties of the resulting nanomaterials. For instance, co-assembly with charged amino acids could be used to introduce electrostatic interactions and modify the surface properties of the nanostructures. Co-assembly with other aromatic amino acids like phenylalanine or tyrosine could lead to altered π-π stacking interactions and potentially different morphologies. acs.org The interaction between different amino acids during co-assembly can be driven by factors such as matching interlayer separation distances in their crystal structures. acs.org

Modulation of Self-Assembly by External Stimuli (e.g., Cold Atmospheric Pressure Plasma)

The self-assembly of peptides can be precisely manipulated by the application of external stimuli, offering a powerful tool for controlling the formation and properties of the resulting supramolecular structures. nih.gov One such innovative stimulus is Cold Atmospheric Pressure Plasma (CAPP). CAPP is a partially ionized gas generated at ambient temperature and pressure, containing a rich mixture of reactive oxygen species (ROS) and reactive nitrogen species (RNS), electrons, ions, and UV radiation. nih.govresearchgate.net The interaction of these reactive species with biomolecules can induce chemical modifications that trigger or alter self-assembly pathways. nih.govrsc.org

While direct studies on the CAPP-induced self-assembly of the this compound tripeptide are not extensively documented, research on its key component, tryptophan (Trp), provides significant insights into the potential mechanisms. nih.govrsc.org CAPP treatment of amino acids, the fundamental building blocks of peptides, is a promising method for creating ordered supramolecular architectures. nih.govrsc.org

Detailed Research Findings from a Tryptophan Model:

Studies using a helium gas CAPP jet on tryptophan enantiomers have demonstrated that plasma irradiation induces the self-assembly of the amino acid into organized supramolecular structures. nih.gov The reactive species generated by the plasma, particularly ROS and RNS, interact with the Trp molecules, leading to their organization into distinct morphologies observable via electron microscopy. nih.govrsc.org

The primary mechanism involves the chemical modification of the tryptophan molecule. LC-ESI-QTOF-MS analysis has confirmed that CAPP irradiation leads to the incorporation of oxygenated ions into the Trp molecule. nih.govrsc.org This oxidation increases the polarity of the molecule, which in turn can enhance the attractive forces between particles, promoting aggregation and self-assembly. nih.gov The degree of assembly and the resulting structures can be controlled by tuning the plasma exposure time, which directly correlates with the production of ROS/RNS. nih.gov

Key analytical techniques have been employed to characterize the changes occurring during CAPP-induced self-assembly of tryptophan, as summarized in the table below.

Analytical TechniqueObservation for TryptophanImplication for Self-AssemblyReference
Field Emission Scanning Electron Microscopy (FESEM) Formation of organized, higher-order structures after plasma treatment.Confirms that CAPP induces the formation of supramolecular assemblies. nih.gov
Dynamic Light Scattering (DLS) Increase in the mean particle size after plasma exposure (e.g., from polydispersed individual molecules to larger aggregates).Indicates the formation of aggregates due to the self-assembly process. nih.gov
Zeta Potential Changes in the surface charge of the particles post-treatment.Reflects the alteration of molecular polarity due to plasma-induced chemical modifications (oxidation), leading to stronger inter-particle attraction. nih.gov
FTIR Spectroscopy Changes in vibrational modes, indicating modifications in the chemical structure of the molecule.Confirms the chemical transformation of the amino acid by the reactive species in the plasma. nih.gov
Photoluminescence Spectroscopy Alterations in the fluorescence properties of tryptophan.Reveals changes in the local environment and conformation of the molecule upon assembly. nih.gov
LC-ESI-QTOF-MS Detection of oxygenated ions incorporated into the tryptophan molecule.Provides direct evidence of oxidation as a key chemical modification driving the self-assembly. rsc.org
X-Ray Diffraction (XRD) Plasma-treated molecules show a higher degree of tight packing.Suggests that the oxidation leads to more stable, ordered structures. nih.gov

This table presents findings from studies on tryptophan as a model for the components of this compound.

Extrapolating from these findings, the application of CAPP to the this compound peptide would likely initiate the oxidation of the two tryptophan residues. This modification would alter the peptide's hydrophobicity, charge distribution, and capacity for hydrogen bonding, thereby triggering a new self-assembly cascade or modifying an existing one. The ability to use CAPP to "write" or "print" supramolecular architectures on surfaces by directing the plasma jet offers a pathway to artificially design and synthesize highly ordered, functional biomaterials based on peptides like this compound. nih.gov

Enzymatic Transformations and Biocatalytic Studies Involving Ala Trp Trp

Ala-Trp-Trp as a Substrate for Specific Enzymes

The tripeptide this compound serves as a substrate for particular enzymes, which has been a subject of investigation, especially in the context of biosynthetic pathways for natural products.

Research has shown that the flavoenzyme BhaC1, involved in the biosynthesis of pyrroloiminoquinone-type natural products, recognizes and acts on a peptide substrate that terminates with the sequence Ala-Trp. Specifically, BhaC1 is a tailoring enzyme that modifies a C-terminal tryptophan residue. mdpi.com Studies demonstrate that BhaC1 requires a 20-amino acid peptide for substrate recognition. mdpi.com When this recognition sequence is appended to the C-terminus of proteins, BhaC1 can modify the terminal tryptophan. mdpi.com

The enzyme exhibits significant selectivity, tolerating only minor alterations to the peptide sequence. mdpi.com For instance, the enzyme's activity is critically dependent on the tryptophan being at the C-terminal position. When the peptide sequence was altered to BhaA-Ala-Trp-Ala or BhaA-Ala-Trp-Gly, little to no modification of the tryptophan residue was observed. The identity of the amino acid preceding the C-terminal tryptophan is also important for substrate recognition by BhaC1.

In the biosynthesis of certain natural products, peptide aminoacyl-tRNA ligases (PEARLs) are responsible for adding amino acids to a scaffold peptide. osti.gov In the Bacillus halodurans pathway, the PEARL BhaBCTrp attaches a tryptophan to the C-terminus of the BhaA-Ala peptide, forming BhaA-Ala-Trp. frontiersin.org This product then serves as the substrate for the subsequent enzymatic modification by BhaC1. osti.gov

EnzymeSubstrate Sequence RequirementKey Findings
BhaC1Requires a C-terminal Ala-Trp sequence within a larger peptide context (approx. 20 amino acids).Demonstrates high specificity for the C-terminal Trp. Modifications to the peptide sequence, such as adding another amino acid after Trp, inhibit the enzyme's activity.
BhaBCTrp (PEARL)Recognizes the BhaA-Ala peptide.Catalyzes the addition of Trp to the C-terminus of BhaA-Ala to form BhaA-Ala-Trp.
Table 1: Enzyme Substrate Specificity for this compound Containing Peptides

The enzymatic action of BhaC1 on its substrate containing the this compound terminus results in significant modification of the C-terminal tryptophan residue. BhaC1 catalyzes the trihydroxylation of the indole (B1671886) ring of the tryptophan. mdpi.com This trihydroxylated intermediate is unstable and readily oxidizes to form an o-hydroxy-p-quinone. mdpi.comosti.gov This quinone moiety is a reactive electrophilic handle that can be used for bioconjugation. mdpi.com

Following the modification by BhaC1, another enzyme in the biosynthetic pathway, the PEARL BhaB5, utilizes this modified peptide as a substrate. BhaB5 attaches a glycine (B1666218) molecule from Gly-tRNAGly to the newly formed quinone on the tryptophan residue. mdpi.com Subsequent enzymatic steps are believed to lead to the final pyrroloiminoquinone natural product.

EnzymeSubstrateModification ProductDescription of Modification
BhaC1BhaA-Ala-TrpBhaA-Ala-Trp (o-hydroxy-p-quinone)Trihydroxylation of the C-terminal tryptophan's indole ring, followed by oxidation to a quinone.
BhaB5BhaA-Ala-Trp (o-hydroxy-p-quinone)Glycine-adduct of BhaA-Ala-Trp (o-hydroxy-p-quinone)Addition of a glycine residue to the quinone moiety of the modified tryptophan.
Table 2: Enzymatic Modification Products of this compound Containing Peptides

Modulation of Enzyme Activity by this compound and its Analogues

While the role of this compound as a substrate is being elucidated, its potential to modulate the activity of other key enzymes is an area of ongoing scientific interest.

Indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) are crucial enzymes in the kynurenine (B1673888) pathway, the primary route for tryptophan degradation in mammals. portlandpress.combiorxiv.org IDO1, in particular, is an immunomodulatory enzyme that catabolizes L-tryptophan. nih.gov TDO is highly specific for L-Trp, whereas IDO can act on a broader range of indole-containing molecules. biorxiv.org At present, specific studies detailing the direct modulatory effects of the tripeptide this compound on the activity of IDO or TDO are not extensively available in the scientific literature.

Transient Receptor Potential (TRP) channels are a large family of ion channels that act as cellular sensors for a wide array of stimuli. guidetopharmacology.org They are involved in numerous physiological processes and are considered important drug targets. nih.gov These channels can be modulated by various molecules, including natural products and synthetic compounds. guidetopharmacology.org However, dedicated research investigating the specific effects of the tripeptide this compound on the activity of TRP channels or other ion channels is not prominently featured in available scientific reports.

Biocatalytic Synthesis of this compound Derivatives

The development of biocatalytic methods for synthesizing peptides and their derivatives offers advantages in terms of stereoselectivity and milder reaction conditions. While there is extensive research on the enzymatic synthesis of tryptophan derivatives using enzymes like tryptophan synthase (TrpS), which can produce various tryptophan analogues from serine and corresponding indole derivatives, specific biocatalytic strategies for the synthesis of this compound derivatives are still an emerging area. nih.govchim.it Enzymes like l-amino acid ligases and α-amino acid ester acyltransferases are being explored for the synthesis of dipeptides and oligopeptides, which could potentially be adapted for the synthesis of this compound derivatives. mdpi.com Chemo-enzymatic methods, which combine chemical synthesis of peptide fragments with enzymatic ligation, also present a viable route for producing complex peptides and their analogues. google.com

Rational Design and Investigation of Ala Trp Trp Peptidomimetics and Analogues

Structure-Activity Relationship (SAR) Studies of Ala-Trp-Trp Motifs

SAR studies on various bioactive peptides have consistently highlighted the importance of tryptophan for their activity. In the context of antioxidant peptides, the indole (B1671886) ring of tryptophan can act as a hydrogen donor to scavenge free radicals, a critical mechanism for antioxidant capacity. nih.govmdpi.com The presence of two adjacent tryptophan residues in the this compound motif is expected to significantly enhance this radical scavenging activity. The position of tryptophan within a peptide sequence is also crucial; studies on antioxidant tripeptides have shown that C-terminal tryptophan residues often correlate with strong radical scavenging activities. nih.gov

In antimicrobial peptides, the amphipathic nature created by hydrophobic residues like tryptophan and charged residues is a key determinant of activity. While this compound is not inherently cationic, the pronounced hydrophobicity conferred by the two tryptophan residues can facilitate the peptide's partitioning into the lipid membranes of bacteria, a crucial first step in many antimicrobial mechanisms of action. nih.gov The substitution of tryptophan residues in some antimicrobial peptides has been shown to modulate their activity, underscoring the direct role of the indole side chain in interacting with microbial membranes. nih.gov

A summary of the inferred contributions of each amino acid to the potential activity of this compound based on general SAR principles is presented in the table below.

Amino AcidPositionKey Structural FeatureInferred Contribution to Activity
Alanine (B10760859) (Ala) N-terminusSmall, non-polar methyl side chainProvides hydrophobicity without steric bulk; may influence peptide conformation and stability.
Tryptophan (Trp) MiddleLarge, hydrophobic indole side chainKey contributor to antioxidant activity (radical scavenging); facilitates membrane interaction for potential antimicrobial activity; participates in π-π stacking.
Tryptophan (Trp) C-terminusLarge, hydrophobic indole side chainEnhances antioxidant and membrane-disrupting potential; C-terminal position is often favorable for radical scavenging activity.

Design and Synthesis of Conformationally Constrained Analogues

The biological activity of short peptides like this compound is often limited by their high conformational flexibility, which can lead to reduced receptor binding affinity and susceptibility to proteolytic degradation. To overcome these limitations, the design and synthesis of conformationally constrained analogues are a key strategy in peptidomimetic research. By restricting the peptide's three-dimensional structure, it is possible to lock it into a bioactive conformation, thereby enhancing its potency and stability. mdpi.comnih.gov

Several strategies can be employed to introduce conformational constraints into the this compound backbone. One of the most common approaches is macrocyclization, which can be achieved through various chemical linkages. mdpi.com For this compound, this could involve head-to-tail cyclization to form a cyclic tripeptide. The synthesis of such a cyclic peptide would typically be performed using solid-phase peptide synthesis (SPPS) to generate the linear precursor, followed by a solution-phase cyclization step under high dilution to favor intramolecular reaction. mdpi.com

Another approach is side-chain-to-side-chain cyclization. While this compound does not possess side chains amenable to direct cyclization, it is possible to introduce reactive amino acids at the N- and C-termini or replace one of the existing residues to facilitate this. For instance, replacing alanine with aspartic acid and adding a lysine (B10760008) at the C-terminus would allow for the formation of a lactam bridge between the side chains of these two residues.

The synthesis of conformationally constrained analogues often involves specialized chemical techniques. For example, the incorporation of a D-amino acid in place of one of the L-amino acids can induce a β-turn, a common secondary structure motif in peptides. nih.gov The synthesis of an this compound analogue containing a D-tryptophan would be readily achievable using standard SPPS protocols with the corresponding D-amino acid building block.

The table below outlines several potential strategies for the design and synthesis of conformationally constrained this compound analogues.

Constraint StrategyDescriptionSynthetic ApproachPotential Advantages
Head-to-Tail Cyclization Formation of a peptide bond between the N-terminal alanine and the C-terminal tryptophan.Solid-phase synthesis of the linear peptide followed by solution-phase cyclization.Increased proteolytic stability; reduced conformational freedom.
Side-Chain-to-Side-Chain Cyclization Introduction of reactive side chains to form a covalent bridge (e.g., lactam bridge).Synthesis of a modified peptide with residues like Asp and Lys, followed by intramolecular cyclization.Allows for variation in ring size and conformational rigidity.
Incorporation of D-Amino Acids Replacement of an L-amino acid with its D-enantiomer to induce a specific turn structure.Standard solid-phase peptide synthesis using a D-amino acid building block.Promotes a specific secondary structure; can enhance resistance to proteolysis.
Introduction of a Disulfide Bridge Flanking the core motif with cysteine residues to form a cyclic peptide via a disulfide bond.Synthesis of a Cys-Ala-Trp-Trp-Cys peptide followed by oxidation to form the disulfide bridge.A common and well-established method for peptide cyclization.

Incorporation of Non-Natural Amino Acids in this compound Based Peptidomimetics

The incorporation of non-natural amino acids into peptide sequences is a powerful tool for creating peptidomimetics with enhanced therapeutic properties, such as improved metabolic stability, increased potency, and novel functionalities. nih.gov For the this compound motif, the introduction of non-natural amino acids can be strategically applied to modify its physicochemical properties and biological activity.

One of the primary motivations for incorporating non-natural amino acids is to increase resistance to proteolytic degradation. nih.gov The peptide bonds involving non-natural amino acids are often not recognized by proteases, thus extending the half-life of the peptide in a biological environment. For this compound, this could involve replacing the L-alanine with D-alanine or another N-alkylated amino acid.

The tryptophan residues are particularly attractive targets for substitution with non-natural analogues. Given that the indole side chain is central to the anticipated biological activity, modifications to this moiety can fine-tune the peptide's properties. For instance, replacing tryptophan with a halogenated tryptophan analogue could enhance its binding affinity to target proteins through halogen bonding. The synthesis of such analogues can be achieved through various organic chemistry methods, followed by their incorporation into the peptide sequence using SPPS. princeton.edu

Furthermore, non-natural amino acids can be used to introduce novel functionalities. For example, incorporating a fluorescent non-natural amino acid in place of one of the tryptophans could allow for the study of the peptide's mechanism of action through fluorescence-based assays. nih.gov Azulenyl-alanine is one such non-natural amino acid that has been successfully used as a tryptophan substitute in antimicrobial peptides. nih.gov

The table below provides examples of non-natural amino acids that could be incorporated into the this compound sequence and the rationale for their use.

Non-Natural Amino AcidPotential Position of IncorporationRationale for Incorporation
D-Alanine Position 1 (replacing L-Ala)Increase proteolytic stability by introducing a non-natural stereocenter.
N-Methyl Tryptophan Position 2 or 3 (replacing Trp)Enhance resistance to proteolysis and potentially alter receptor binding by modifying the peptide backbone.
5-Fluoro-Tryptophan Position 2 or 3 (replacing Trp)Modulate electronic properties of the indole ring, potentially enhancing binding affinity.
Azulenyl-Alanine Position 2 or 3 (replacing Trp)Introduce a fluorescent probe for mechanistic studies; may preserve or enhance antimicrobial activity. nih.gov
β-Alanine Position 1 (replacing α-Ala)Alter the peptide backbone structure, potentially leading to different conformational preferences and increased stability.

Computational Design and Screening of this compound Analogues

Computational methods play a crucial role in the rational design and screening of novel peptide analogues, offering a time- and cost-effective approach to identifying promising candidates for synthesis and experimental evaluation. nih.gov For the this compound motif, computational tools can be employed to explore the vast chemical space of potential modifications and predict their impact on biological activity and physicochemical properties.

One of the primary computational techniques used in this context is molecular docking. mdpi.com If a target protein for this compound is known or hypothesized, molecular docking can be used to predict the binding mode and affinity of various analogues. For instance, a virtual library of this compound analogues with different substitutions at each position can be screened against the binding site of the target protein. The docking scores and predicted interactions can then be used to prioritize a smaller set of compounds for synthesis.

Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable computational approach. mdpi.com By establishing a statistical correlation between the structural features of a series of peptides and their measured biological activity, a QSAR model can be developed to predict the activity of novel, untested analogues. For this compound, a QSAR model could be built based on experimental data from a library of related tripeptides to guide the design of new analogues with potentially enhanced antioxidant or antimicrobial properties.

Molecular dynamics (MD) simulations can provide insights into the conformational behavior and stability of this compound and its analogues in different environments, such as in aqueous solution or in the presence of a lipid bilayer. nih.gov These simulations can help in understanding how modifications, such as cyclization or the incorporation of non-natural amino acids, affect the peptide's structure and dynamics, which in turn can influence its biological activity.

The table below summarizes key computational methods and their applications in the design and screening of this compound analogues.

Computational MethodApplication for this compound AnaloguesExpected Outcome
Molecular Docking Predicting the binding mode and affinity of analogues to a specific protein target.Prioritization of analogues with high predicted binding affinity for synthesis.
QSAR Modeling Predicting the biological activity (e.g., antioxidant capacity) of novel analogues based on their structural properties.Design of new analogues with optimized activity based on the model's predictions.
Molecular Dynamics (MD) Simulations Simulating the conformational dynamics and stability of analogues in different environments.Understanding the structural impact of modifications and their potential effect on activity.
Virtual Screening High-throughput computational screening of large libraries of virtual compounds.Identification of a manageable number of promising candidates from a vast chemical space for further investigation.

Broader Research Applications and Future Directions in Ala Trp Trp Peptide Science

Ala-Trp-Trp as a Minimalist Model System for Peptide Folding and Aggregation Studies

The processes of peptide and protein folding and aggregation are central to both normal biological function and the pathology of numerous diseases. Short peptides like this compound are invaluable as minimalist models because they allow researchers to study the specific forces driving these complex processes in a simplified, controlled system. The presence of two adjacent Tryptophan residues is particularly significant due to the indole (B1671886) side chain's unique properties.

Detailed Research Findings:

The folding of peptides is often driven by a combination of non-covalent interactions. In Tryptophan-rich sequences, several interactions are paramount for stabilizing specific conformations. frontiersin.org The aromatic indole side chains of Tryptophan can engage in π-π stacking interactions, which are crucial for the structural stability of peptides and proteins. frontiersin.org Furthermore, the large, hydrophobic nature of Tryptophan drives it to be buried away from water, a key factor in the hydrophobic collapse that initiates folding. biosyn.com Studies on "Trp-cage" miniproteins, which are 20-residue peptides that fold into a stable structure around a central Tryptophan, have demonstrated that the encapsulation of a Trp side chain is a powerful hydrophobic driving force for folding. biosyn.comresearchgate.net In this compound, the two consecutive Trp residues can interact with each other and the peptide backbone, providing insights into the initial nucleation events of folding. nih.gov

Peptide aggregation, often associated with neurodegenerative diseases, is also heavily influenced by sequence. The same interactions that stabilize a folded monomer can, under different conditions, promote intermolecular association leading to aggregation. nih.gov The aggregation propensity of peptides is inversely related to their stability in a folded, globular state. researchgate.net Trp-rich peptides have been shown to form various aggregate structures, including amyloid-like fibrils. nih.govnih.gov The kinetics of aggregation can vary, sometimes proceeding through a nucleated process or through a more direct "downhill" mechanism depending on factors like concentration. acs.org this compound provides a model to study how Trp-Trp interactions can initiate dimerization and subsequent oligomerization, the first steps on the pathway to larger aggregates. nih.gov By modifying the peptide or its environment, researchers can dissect the contributions of specific interactions to the aggregation pathway.

Interaction Type Involving TryptophanDescriptionSignificance in Folding & AggregationReference
Hydrophobic InteractionsThe tendency of the nonpolar Trp indole side chain to avoid contact with water.A primary driving force for burying Trp in the peptide core, initiating folding and stabilizing the folded state. biosyn.com
π-π StackingAttractive, noncovalent interactions between the aromatic rings of two Trp residues.Contributes significantly to structural stability in both folded monomers and intermolecularly in aggregates. Can be edge-to-face or face-to-face. frontiersin.orgnih.gov
Cation-π InteractionsElectrostatic interaction between the electron-rich indole ring and a nearby positively charged residue (e.g., Lysine (B10760008), Arginine).Can stabilize specific turns and tertiary structures in larger peptides, influencing the overall fold. nih.govnih.gov
Hydrogen BondingInteraction between the indole N-H group (as a donor) and a backbone carbonyl oxygen (as an acceptor).Helps to lock in specific backbone conformations and contributes to the stability of secondary structures like β-sheets in aggregates. nih.gov

Application of this compound and its Assemblies in Nanotechnology Research

The ability of short peptides to self-assemble into well-ordered nanostructures is a cornerstone of bottom-up nanotechnology. Aromatic amino acids, particularly Tryptophan and Phenylalanine, are known to be key drivers of these assembly processes, forming structures such as nanotubes, nanofibers, and spherical nanoparticles. nih.govresearchgate.netnih.gov The this compound sequence, with its high aromatic content, is an ideal candidate for forming such supramolecular structures.

Detailed Research Findings:

The self-assembly process is driven by the same non-covalent forces that govern peptide folding, including hydrogen bonding and π-stacking interactions. researchgate.net Tryptophan, in particular, has been shown to self-assemble into various morphologies, including porous networks of twisted nanosheets. nih.gov These peptide-based nanomaterials are of great interest due to their inherent biocompatibility, biodegradability, and the ease with which their properties can be tuned by altering the amino acid sequence. beilstein-journals.orgnih.gov

The resulting nanostructures have a wide array of potential applications. For example, peptide nanoparticles can serve as vehicles for drug delivery. nih.gov The self-assembly of Trp-containing peptides can also be used to template the formation of inorganic nanomaterials. Studies have shown that the photoactivation of Tryptophan can reduce gold ions (Au³⁺) to form tailored gold nanoparticles (Au NPs), a process that could be harnessed using this compound. researchgate.netmdpi.com Furthermore, peptides can be designed to specifically recognize and bind to other nanomaterials, allowing for the dense functionalization of surfaces. nih.gov An this compound based assembly could be functionalized with other molecules (e.g., targeting ligands, therapeutic agents) to create multifunctional nanodevices for use in biosensing, bioimaging, or theranostics. nih.govnih.gov

Nanostructure TypeFormation PrinciplePotential ApplicationReference
Nanofibers/NanoribbonsPrimarily driven by intermolecular hydrogen bonding forming extended β-sheet structures, stabilized by aromatic interactions.Tissue engineering scaffolds, hydrogel formation, conductive biomaterials. nih.govresearchgate.netnih.gov
NanotubesCyclic peptide arrangements or specific packing of linear peptides to form hollow cylindrical structures.Molecular channels for transport across membranes, nanowires for bioelectronics. researchgate.netnih.gov
Nanoparticles/VesiclesAmphiphilic peptides assembling to minimize hydrophobic exposure to water, forming spherical micelles or bilayered vesicles.Drug and gene delivery vehicles, contrast agents for bioimaging. nih.govbeilstein-journals.orgnih.gov
Metal Nanoparticle CompositesPeptide acts as a reducing and/or capping agent for the synthesis of metal nanoparticles (e.g., Gold).Catalysis, sensing, photothermal therapy. researchgate.netmdpi.com

Development of this compound as a Molecular Probe for Biophysical Investigations

Tryptophan is one of the few naturally occurring amino acids that is intrinsically fluorescent, making it an invaluable tool for biophysical studies. pnas.org Its fluorescence properties are exquisitely sensitive to the local environment, including solvent polarity, accessibility, and proximity to other quenching or energy-transferring groups. nih.govmdpi.com This sensitivity allows Trp residues to serve as built-in spectroscopic reporters of protein structure, dynamics, and interactions. The this compound peptide, containing two powerful fluorophores, can be developed as a sensitive molecular probe.

Detailed Research Findings:

The fluorescence of Tryptophan is characterized by its absorption and emission spectra. mdpi.com In a polar, aqueous environment, Trp typically has a fluorescence emission maximum (λmax) around 350-355 nm. nih.gov When the Trp side chain moves to a more nonpolar (hydrophobic) environment, such as the core of a folded protein or a binding pocket, its fluorescence emission undergoes a "blue shift" to shorter wavelengths (as low as 308 nm), and its quantum yield (brightness) often increases. mdpi.commdpi.com

The this compound peptide can be used as a probe in several ways. By monitoring changes in its fluorescence, one can study its binding to larger macromolecules like proteins or nucleic acids. A blue shift and intensity increase upon binding would indicate that the peptide is entering a hydrophobic pocket on the target molecule. mdpi.com Fluorescence quenching is another powerful technique. Here, the decrease in Trp fluorescence intensity caused by a quencher molecule (e.g., acrylamide, iodide) is measured. mdpi.comacs.org The degree of quenching provides information about the accessibility of the Trp residues to the solvent, which can report on conformational changes or binding events that shield the peptide. nih.gov The two adjacent Trp residues in this compound may also exhibit unique photophysical phenomena, such as exciton (B1674681) coupling or self-quenching, which could provide additional layers of information about its conformation and environment.

Photophysical Property of TryptophanTypical Value/BehaviorBiophysical ApplicationReference
Absorption Maximum (λabs)~280 nmUsed for concentration determination and selective excitation. mdpi.com
Emission Maximum (λem)Ranges from ~308 nm (nonpolar) to ~355 nm (polar).Highly sensitive to the polarity of the local environment; a blue shift indicates movement to a more hydrophobic environment. nih.govmdpi.commdpi.com
Fluorescence Quantum Yield (QY)~0.13 in water; can increase in nonpolar environments.Changes in QY report on environmental changes and interactions. pnas.orgmdpi.com
Fluorescence Lifetime (τ)Typically has multiple decay components (e.g., ~0.5 ns, ~3 ns in water).Sensitive to dynamic quenching and conformational heterogeneity. mdpi.com

Integration of Artificial Intelligence and Machine Learning in this compound Research

The fields of peptide science and drug discovery are being revolutionized by artificial intelligence (AI) and machine learning (ML). mdpi.compnrjournal.com These computational tools can analyze vast datasets to identify complex patterns, predict properties, and accelerate the design of new molecules with desired functions. uniri.hrnih.gov Research on a fundamental peptide like this compound can both benefit from and contribute to the development of these powerful in silico methods.

Detailed Research Findings:

ML models can be trained on large databases of peptide sequences and their experimentally determined properties to predict the characteristics of new sequences. mdpi.com For instance, algorithms like Support Vector Machines (SVM), Random Forests, and Artificial Neural Networks are used to predict antimicrobial, cell-penetrating, or antihypertensive activities based on features derived from the peptide sequence, such as amino acid composition and physicochemical properties. mdpi.comacs.org The frequent occurrence of Tryptophan in many active peptides is a feature that these models often identify as important. nih.govnih.gov While this compound itself may not be the final therapeutic, ML models could predict its potential for certain activities or suggest modifications to enhance them. For example, a Gaussian classifier model identified Pro-Trp, Trp-Thr, Trp-Ser, and Trp-Ala as promising dipeptides in a cancer-related study. pnrjournal.comresearchgate.net

Furthermore, AI can be integrated with molecular dynamics (MD) simulations to overcome the immense computational cost of modeling peptide folding and aggregation. plos.orgnih.gov ML can help build more accurate kinetic models from simulation data, identifying key intermediate states and transition pathways that are difficult to capture with traditional analysis. plos.org By running extensive simulations of this compound and analyzing them with AI, researchers can generate a highly detailed free-energy landscape, providing unprecedented insight into its conformational dynamics. This synergy allows for the rapid screening of peptide variants and the formulation of new hypotheses that can be tested experimentally, creating a powerful feedback loop between computational prediction and laboratory validation. acs.orgfrontiersin.org

Machine Learning AlgorithmApplication in Peptide ResearchPotential Use for this compoundReference
Support Vector Machine (SVM)Classification (e.g., active vs. inactive), Quantitative Structure-Activity Relationship (QSAR) modeling.Predicting if this compound or its variants have specific bioactivities (e.g., antimicrobial, cell-penetrating). mdpi.comacs.org
Random ForestPrediction of peptide properties, feature importance ranking.Identifying which physicochemical properties of the Trp residues are most critical for a predicted function. mdpi.com
Artificial Neural Networks (ANN) / Deep LearningPredicting complex properties, generating novel peptide sequences, analyzing simulation data.Modeling the folding energy landscape, designing new sequences based on this compound with enhanced stability or aggregation propensity. nih.govmdpi.com
Clustering Algorithms (e.g., k-NN)Grouping peptides with similar properties, analyzing conformational ensembles from MD simulations.Identifying dominant folded, unfolded, and aggregated states of this compound from simulation trajectories. mdpi.complos.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.